

Spectroscopic Analysis of Azido-PEG13-azide: A Technical Guide

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Compound of Interest

Compound Name: Azido-PEG13-azide

Cat. No.: B15073862

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Azido-PEG13-azide**. It is intended for researchers, scientists, and professionals in drug development who utilize PEG linkers in their work. This document outlines typical spectroscopic data, experimental protocols for data acquisition, and a workflow for analysis.

Chemical Structure and Properties

Azido-PEG13-azide is a bifunctional, monodisperse polyethylene glycol (PEG) linker containing two terminal azide groups. These azide groups are versatile functional handles for various conjugation chemistries, most notably copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry".^[1]

- Chemical Formula: $C_{28}H_{56}N_6O_{13}$ ^[2]
- Molecular Weight: 684.79 g/mol ^[2]
- IUPAC Name: 1,41-diazido-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontane^[2]

- Structure: $\text{N}_3\text{-(CH}_2\text{CH}_2\text{O)}_{13}\text{-CH}_2\text{CH}_2\text{-N}_3$

Spectroscopic Data

The following tables summarize the expected NMR and MS data for **Azido-PEG13-azide** based on characteristic data for similar azido-functionalized PEG molecules.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Multiplicity	Chemical Shift (δ , ppm)	Notes
$\text{N}_3\text{-CH}_2\text{-CH}_2\text{-O-}$	Triplet (t)	~3.38	This signal corresponds to the two protons on the carbon atom directly bonded to the azide group.[3]
$\text{-O-CH}_2\text{-CH}_2\text{-O-}$	Multiplet (m)	~3.64	This large signal represents the repeating ethylene glycol units of the PEG backbone.
$\text{N}_3\text{-CH}_2\text{-CH}_2\text{-O-}$	Triplet (t)	~3.68	This signal is for the methylene protons adjacent to the PEG backbone's oxygen and next to the azide-bearing methylene group. It often overlaps with the main PEG backbone signal.

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)	Notes
CH ₂ -N ₃	~50.6	This is the characteristic signal for the carbon atom directly attached to the azide functional group.
-O-CH ₂ -CH ₂ -O-	~70.5	This prominent peak corresponds to the carbon atoms within the repeating ethylene glycol backbone.
-O-CH ₂ -CH ₂ -N ₃	~70.0	Signal for the carbon adjacent to the azide-bearing carbon. It may overlap with the main PEG backbone signal.

Note: The azide group has a deshielding effect on the α -carbon (the carbon it is attached to) and the β -carbon.

Table 3: Mass Spectrometry Data

Ion	m/z (Da)	Technique	Notes
[M+Na] ⁺	~707.8	MALDI-TOF, ESI-MS	The sodium adduct is commonly observed for PEG molecules in mass spectrometry.
[M+K] ⁺	~723.9	MALDI-TOF, ESI-MS	The potassium adduct is also frequently detected.
[M-N ₂] ⁺	M - 28	MALDI-TOF	A common fragment resulting from the loss of a nitrogen molecule (N ₂) from an azide group during ionization. This can lead to a distribution of ions with a mass 28 Da less than the parent ion.
[M-2N ₂] ⁺	M - 56	MALDI-TOF	Fragmentation involving the loss of both terminal azide groups as N ₂ is also possible.

Experimental Protocols

Detailed methodologies for acquiring NMR and MS data for **Azido-PEG13-azide** are provided below.

Objective: To confirm the structure and purity of **Azido-PEG13-azide** by identifying the characteristic proton and carbon signals.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **Azido-PEG13-azide** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl_3), Acetonitrile-d₃ (CD_3CN), or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
 - Nuclei: Acquire both ^1H and ^{13}C spectra.
 - Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment is sufficient.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16 to 64 scans are typically adequate for good signal-to-noise.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase

and baseline correct the resulting spectrum. Integrate the peaks in the ^1H spectrum to confirm the ratio of protons.

Objective: To determine the molecular weight and confirm the mass of **Azido-PEG13-azide**, as well as to observe characteristic fragmentation patterns. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a common and effective technique.

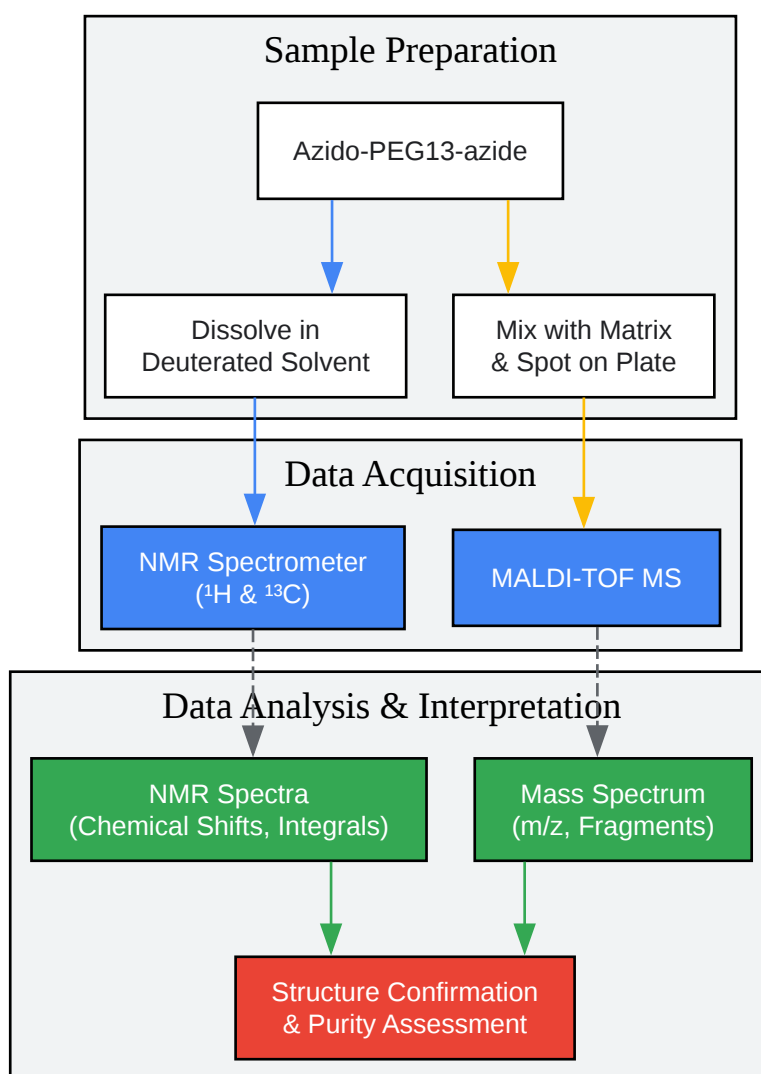
Methodology:

- Sample Preparation:
 - Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α -cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
 - Analyte Solution: Prepare a dilute solution of **Azido-PEG13-azide** (approx. 1 mg/mL) in a suitable solvent like water or acetonitrile.
 - Cationizing Agent (Optional): A solution of a salt like sodium trifluoroacetate (NaTFA) can be added to promote the formation of specific adducts (e.g., $[\text{M}+\text{Na}]^+$).
- Target Plate Spotting: Mix the analyte solution with the matrix solution (and optional cationizing agent) in a ratio of approximately 1:10 (v/v). Spot 0.5-1.0 μL of the mixture onto the MALDI target plate and allow it to air-dry completely to form crystals.
- Instrument Setup:
 - Instrument: A MALDI-TOF mass spectrometer.
 - Mode: Both reflector and linear modes can be used. Reflector mode provides higher mass accuracy, while linear mode can be useful for confirming metastable ions, as these signals may disappear in linear mode.
 - Laser: A nitrogen laser (337 nm) is typically used. Adjust the laser power to the minimum necessary for good signal intensity to minimize fragmentation.

- Calibration: Calibrate the instrument using a known polymer standard with a similar mass range.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 500-1000 Da).
- Data Analysis: Analyze the spectrum to identify the parent molecular ion peaks (often as sodium or potassium adducts) and any characteristic fragment ions, such as the loss of N₂ (28 Da).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Azido-PEG13-azide**.



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